Carbamodithioic acid, methylenebis-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
144506-62-7 |
|---|---|
Molecular Formula |
C3H6N2S4 |
Molecular Weight |
198.4 g/mol |
IUPAC Name |
(dithiocarboxyamino)methylcarbamodithioic acid |
InChI |
InChI=1S/C3H6N2S4/c6-2(7)4-1-5-3(8)9/h1H2,(H2,4,6,7)(H2,5,8,9) |
InChI Key |
KZSJAGBYWSYWAK-UHFFFAOYSA-N |
Canonical SMILES |
C(NC(=S)S)NC(=S)S |
Origin of Product |
United States |
Synthetic Methodologies for N,n Methylenebis Dithiocarbamic Acid Derivatives and Precursors
Precursor Synthesis and Reactant Development for Methylenebis(dithiocarbamate) Formation
The formation of methylenebis(dithiocarbamates) fundamentally relies on the reaction between a primary or secondary amine, carbon disulfide, and a source for the methylene (B1212753) bridge. The initial step involves the reaction of the amine with carbon disulfide in a basic medium to form a dithiocarbamate (B8719985) salt. nih.gov This salt is a key intermediate, acting as a nucleophile in the subsequent reaction.
The primary reactants and their roles are:
Amine: A primary or secondary amine serves as the nitrogen source for the dithiocarbamate group. For symmetrical derivatives like 4,4'-methylene-bis(dibutyldithiocarbamate), a secondary amine such as dibutylamine (B89481) is used. google.com
Carbon Disulfide (CS₂): This is the essential reagent that reacts with the amine to form the dithiocarbamate functionality. nih.gov
Methylene Source: A molecule capable of providing the -CH₂- linker is crucial. Methylene chloride (CH₂Cl₂) is a common reactant, where the dithiocarbamate anion displaces the two chloride ions in a nucleophilic substitution reaction to form the bridge. google.com
Base: A base, typically an alkali metal hydroxide (B78521) like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to facilitate the formation of the dithiocarbamate salt from the amine and carbon disulfide. nih.govgoogle.com
In some synthetic pathways, pre-formed dithiocarbamate salts, such as potassium salts of N,N-disubstituted dithiocarbamic acids, are synthesized first and then reacted with a suitable electrophile. nih.gov The development of reactants has also extended to more complex precursors, such as reducing Schiff-bases to create specific amine precursors which are then reacted with carbon disulfide. researchgate.net
Table 1: Key Precursors for N,N'-Methylenebis(dithiocarbamate) Synthesis
| Precursor/Reactant | Chemical Formula/Type | Role in Synthesis |
| Amine | R₂NH or RNH₂ | Nitrogen and R-group source for the dithiocarbamate moiety. |
| Carbon Disulfide | CS₂ | Source of the -CS₂- group. |
| Methylene Source | e.g., Methylene Chloride (CH₂Cl₂) | Provides the central methylene (-CH₂-) bridge. |
| Base | e.g., Sodium Hydroxide (NaOH) | Promotes the formation of the dithiocarbamate salt intermediate. |
Reaction Mechanisms and Pathways in the Synthesis of N,N'-Methylenebis(dithiocarbamic Acid) Analogues
The primary pathway for synthesizing N,N'-methylenebis(dithiocarbamic acid) derivatives is a one-pot, multi-component reaction. The mechanism can be understood in two main stages:
Formation of the Dithiocarbamate Anion: The reaction is initiated by the nucleophilic attack of the amine on the carbon atom of carbon disulfide. In the presence of a base like sodium hydroxide, the resulting dithiocarbamic acid is deprotonated to form a stable sodium dithiocarbamate salt. This salt exists as a nucleophilic anion.
Nucleophilic Substitution: The dithiocarbamate anion then attacks the methylene source. When using methylene chloride, the reaction proceeds via a double nucleophilic substitution. Two molecules of the dithiocarbamate anion sequentially displace the two chlorine atoms on the methylene chloride molecule, resulting in the formation of the N,N'-methylenebis(dithiocarbamate) structure and sodium chloride as a byproduct. google.com
Alternative pathways for general dithiocarbamate synthesis exist, which could be adapted for methylenebis analogues. These include transition-metal-free reactions involving arynes, carbon disulfide, and aliphatic amines, which form S-aryl dithiocarbamates. organic-chemistry.org Another approach involves the reaction of N-tosylhydrazones, carbon disulfide, and amines. researchgate.net While not directly reported for methylenebis derivatives, these pathways highlight the versatility of dithiocarbamate formation, centering on the in-situ generation of a dithiocarbamate nucleophile that subsequently reacts with an electrophile. samipubco.com
Optimization of Synthetic Parameters for Yield and Purity of Methylenebis(dithiocarbamate) Compounds
Optimizing synthetic conditions is crucial for maximizing yield and ensuring the purity of the final product. Key parameters that are frequently adjusted include temperature, reaction time, solvent system, and the use of catalysts.
Temperature: Temperature control is critical. In the synthesis of 4,4'-methylene-bis(dibutyldithiocarbamate), the addition of carbon disulfide to the amine and base mixture is often performed at a controlled low temperature, for instance, below 15°C or 42°C, to manage the exothermic reaction. google.com Subsequently, the reaction mixture may be heated to drive the substitution reaction to completion. google.com
Solvent: While some traditional methods use organic solvents like toluene (B28343) and isopropanol, a major trend is toward solvent-free conditions or the use of green solvents. google.comorganic-chemistry.orgresearchgate.net Solvent-free approaches are highly atom-economical and simplify work-up procedures. organic-chemistry.org
Catalysis: While many syntheses proceed without a catalyst, certain protocols employ them to enhance efficiency. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used as a Lewis acid catalyst in a polyethylene (B3416737) glycol (PEG)-water system for dithiocarbamate synthesis. samipubco.com Phase-transfer catalysts like benzyl (B1604629) trimethyl ammonium hydroxide (Triton-B) have also proven effective in solvent-free conditions. researchgate.net
Purification: Post-reaction work-up is essential for purity. This typically involves washing the product mixture with water to remove inorganic salts like sodium chloride, followed by phase separation and vacuum stripping to remove any remaining volatile materials. google.com
Table 2: Comparison of Selected Synthetic Methods for Dithiocarbamates
| Method | Reactants | Catalyst/Solvent | Key Conditions | Yield | Reference |
| Conventional | Dibutylamine, CS₂, NaOH, CH₂Cl₂ | Toluene/Isopropanol | <42°C then heat to 65°C | Not specified | google.com |
| Solvent-Free | Amines, CS₂, Alkyl Halides | None | Room Temperature | High | organic-chemistry.org |
| Green Catalysis | Amines, CS₂, Halides | Ceric Ammonium Nitrate / PEG-H₂O | Not specified | High | samipubco.com |
| Mechanochemical | Homopiperazine, CS₂ | Solvent-Free (Ball Mill) | Grinding | Good | researchgate.net |
Green Chemistry Principles and Sustainable Approaches in Methylenebis(dithiocarbamate) Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of dithiocarbamates to reduce environmental impact. tandfonline.com These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Green Solvents: There is a significant shift away from volatile organic solvents. Water, polyethylene glycol (PEG), and deep eutectic solvents (DES) are being employed as environmentally benign reaction media. samipubco.comrsc.org Water is an ideal green solvent, and methods have been developed for dithiocarbamate synthesis via Markovnikov addition in aqueous media. rsc.org
Solvent-Free Synthesis: A highly effective green strategy is the elimination of solvents altogether. One-pot, solvent-free syntheses of dithiocarbamates have been developed that proceed efficiently at room temperature, drastically reducing waste and energy consumption. organic-chemistry.orgresearchgate.net
Multi-Component Reactions (MCRs): The one-pot synthesis of methylenebis(dithiocarbamates) is an example of an MCR. These reactions are inherently green as they combine several steps into a single operation, which increases efficiency, saves time and resources, and minimizes the generation of intermediate waste. samipubco.com
Mechanochemistry: The use of mechanical force, such as in a planetary ball-mill, to drive chemical reactions offers a sustainable alternative to solvent-based methods. researchgate.net The mechanochemical synthesis of a homopiperazine-dithiocarbamate derivative was achieved in good yield under solvent-free conditions, highlighting a promising green route for related compounds. researchgate.net
Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product. Solvent-free, three-component reactions are highly atom-economical. organic-chemistry.org Avoiding the use of toxic reagents like phosgene (B1210022) and its derivatives, which were used in traditional methods, is another key improvement. researchgate.net
Table 3: Green Chemistry Approaches in Dithiocarbamate Synthesis
| Green Principle | Specific Approach | Advantages | Reference |
| Alternative Solvents | Use of Water, PEG, Deep Eutectic Solvents | Reduced toxicity, recyclability, low cost. | samipubco.comrsc.orgrsc.org |
| Solvent-Free Conditions | One-pot reactions at room temperature or with milling. | Eliminates solvent waste, simplifies purification, saves energy. | researchgate.netresearchgate.net |
| Energy Efficiency | Visible-light photocatalysis, mechanochemistry. | Mild reaction conditions, avoids high temperatures. | organic-chemistry.orgresearchgate.net |
| Waste Reduction | One-pot, multi-component reactions. | Fewer synthetic steps, less purification waste, higher throughput. | samipubco.comtandfonline.com |
Coordination Chemistry of the Methylenebis Dithiocarbamate Ligand System
Ligand Characterization and Proposed Coordination Modes of Methylenebis(dithiocarbamate)
The methylenebis(dithiocarbamate) ligand is characterized by the presence of two dithiocarbamate (B8719985) moieties linked by a methylene (B1212753) bridge. This structure allows for various coordination modes, making it a subject of significant interest. The ligand is typically synthesized from a primary or secondary amine, carbon disulfide, and a base. wikipedia.org
The coordination of dithiocarbamate ligands, in general, can occur in several ways. researchgate.net These include:
Monodentate: One sulfur atom coordinates to the metal center. nih.govresearchgate.netresearchgate.net
Bidentate: Both sulfur atoms of a single dithiocarbamate group chelate to the same metal center. nih.govresearchgate.netresearchgate.net
Anisobidentate: Both sulfur atoms are coordinated to the metal, but with unequal bond lengths. nih.govresearchgate.net
Bridging: The dithiocarbamate ligand can bridge two different metal centers. researchgate.net
The methylenebis(dithiocarbamate) ligand, with its two dithiocarbamate units, can exhibit even more complex coordination behavior, potentially acting as a tetradentate ligand or bridging multiple metal centers to form polynuclear complexes. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the steric and electronic properties of the substituents on the nitrogen atoms, and the reaction conditions.
Spectroscopic techniques are crucial for elucidating the coordination modes. Infrared (IR) spectroscopy is particularly informative. The C-N stretching vibration (ν(C-N)) and the C-S stretching vibration (ν(C-S)) are sensitive to the coordination environment. A single sharp ν(C-S) band typically indicates a bidentate coordination, while a split band may suggest a monodentate or anisobidentate mode. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides valuable information about the ligand's structure and the symmetry of the resulting metal complex. nih.gov
Formation and Stoichiometry of Metal Complexes with Methylenebis(dithiocarbamate) Ligands
Methylenebis(dithiocarbamate) ligands react with a wide variety of metal salts to form complexes. nih.gov The most common method for synthesizing these complexes is through a salt metathesis reaction, where an alkali metal salt of the methylenebis(dithiocarbamate) ligand is reacted with a metal halide or acetate. wikipedia.org Another method involves the oxidative addition of the corresponding thiuram disulfide to a low-valent metal complex. wikipedia.org
The stoichiometry of the resulting metal complexes is typically of the form M(L)n, where M is the metal ion, L is the methylenebis(dithiocarbamate) ligand, and n is an integer (commonly 1 or 2). wikipedia.org The value of 'n' depends on the oxidation state and coordination number preference of the metal ion. For instance, divalent metal ions often form neutral complexes with the general formula M(L)₂, achieving a coordination number of four or higher through intermolecular interactions or solvent coordination. rdd.edu.iq In some cases, mixed-ligand complexes can be formed by introducing other ligands into the coordination sphere. nih.gov
The formation of these complexes is often visually apparent, as many transition metal dithiocarbamate complexes are colored. sysrevpharm.org The insolubility of many of these complexes in water but solubility in organic solvents is another characteristic feature. nih.govrdd.edu.iq
Table 1: Examples of Metal Complexes with Dithiocarbamate Ligands and Their General Formulas
| Metal Ion | General Formula of Complex | Reference |
| Ni(II) | Ni(S₂CNR₂)₂ | wikipedia.org |
| Cu(II) | Cu(S₂CNR₂)₂ | rsc.org |
| Zn(II) | Zn(S₂CNR₂)₂ | rsc.org |
| Co(II) | Co(S₂CNR₂)₂ | researchgate.net |
| Mn(II) | Mn(S₂CNR₂)₂ | rdd.edu.iq |
| Fe(III) | Fe(S₂CNR₂)₃ | wikipedia.org |
| Au(III) | [Au(S₂CNR₂)₂]⁺ | sysrevpharm.org |
Note: R represents an alkyl or aryl group. The specific stoichiometry with methylenebis(dithiocarbamate) would depend on whether the ligand is acting as a bidentate or tetradentate chelator.
Structural Investigations of Methylenebis(dithiocarbamate) Metal Complexes via Crystallographic and Spectroscopic Methods
Spectroscopic methods provide complementary information and are essential for characterizing complexes that cannot be crystallized.
Infrared (IR) Spectroscopy: As mentioned earlier, the positions of the ν(C-N) and ν(C-S) bands in the IR spectrum are diagnostic of the ligand's coordination mode. nih.gov The ν(M-S) stretching vibration, typically found in the far-IR region, provides direct evidence of the metal-sulfur bond. sysrevpharm.org
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes show absorptions corresponding to π-π* transitions within the ligand and d-d transitions of the metal ion. sysrevpharm.org The positions and intensities of these bands can provide insights into the coordination geometry and the nature of the metal-ligand bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ligand framework within the complex and to assess the symmetry of the complex in solution. nih.gov
Mass Spectrometry: This technique is used to determine the molecular weight of the complex and can provide information about its fragmentation pattern. sysrevpharm.org
Thermogravimetric analysis (TGA) can also be used to study the thermal stability of these complexes and the nature of their decomposition products. nih.gov
Solution-Phase Equilibrium and Stability Constants of Methylenebis(dithiocarbamate) Metal Complexes
The stability of metal complexes in solution is quantified by their stability constants (also known as formation constants). scispace.comdalalinstitute.com A higher stability constant indicates a stronger metal-ligand interaction and a greater concentration of the complex at equilibrium. scispace.com The stability of metal dithiocarbamate complexes is a crucial factor in many of their applications.
The determination of stability constants for methylenebis(dithiocarbamate) complexes can be carried out using various techniques, including:
Spectrophotometric Methods: Changes in the UV-Vis absorption spectrum upon complex formation can be used to determine the stoichiometry and stability of the complexes in solution. scispace.com
Redox Methods: For metal ions with accessible redox couples, changes in the redox potential upon complexation can be used to determine stability constants. nih.gov
The stability of metal dithiocarbamate complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). asianpubs.org This trend is a consequence of the interplay between the ionic radius and the ligand field stabilization energy of the metal ions.
Table 2: General Trends in Stability Constants (log β) of Dithiocarbamate Complexes
| Metal Ion | Typical log β Range | Reference |
| Mn(II) | 5 - 8 | asianpubs.org |
| Fe(II) | 7 - 10 | asianpubs.org |
| Co(II) | 10 - 14 | asianpubs.org |
| Ni(II) | 11 - 15 | asianpubs.org |
| Cu(II) | 13 - 20 | asianpubs.org |
| Zn(II) | 10 - 14 | asianpubs.org |
Note: These are general ranges for dithiocarbamate complexes and the specific values for methylenebis(dithiocarbamate) would need to be experimentally determined.
Theoretical and Computational Aspects of Metal-Methylenebis(dithiocarbamate) Bonding Interactions
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become powerful tools for understanding the electronic structure and bonding in metal-dithiocarbamate complexes. rsc.org These studies provide insights that complement experimental findings.
Computational studies can be used to:
Optimize Geometries: DFT calculations can predict the most stable coordination geometry for a given metal complex, which can then be compared with experimental data from X-ray crystallography. rsc.org
Analyze Electronic Structure: These calculations provide information about the distribution of electron density and the nature of the molecular orbitals involved in metal-ligand bonding. This helps in understanding the covalent and ionic contributions to the bond.
Interpret Spectroscopic Data: Theoretical calculations can be used to simulate IR and UV-Vis spectra, aiding in the assignment of experimental bands. rsc.org
Elucidate Reaction Mechanisms: Computational methods can be employed to study the pathways and transition states of reactions involving these complexes.
Chemical Reactivity and Transformation Mechanisms of N,n Methylenebis Dithiocarbamic Acid Systems
Oxidation-Reduction Pathways of Methylenebis(dithiocarbamate) Derivatives
The dithiocarbamate (B8719985) moiety is susceptible to both oxidation and reduction, which dictates the stability and transformation of MBDTC derivatives in various environments. In formulated lubricants, for instance, MBDTCs undergo thermo-oxidative degradation during engine operation. rsc.org However, their interaction with other additives can lead to complex redox cycles.
Oxidative conditions have been shown to induce the release of the dithiocarbamate (DTC) ligand from MBDTC. rsc.orgrsc.org Laboratory experiments have demonstrated that exposure to NO₂ in the air can trigger this release, even without the presence of other catalysts. rsc.orgrsc.org This process is significant in the functioning of certain lubricant packages, where the released DTC ligand can then re-complex with metal centers, such as molybdenum, extending the life of friction-modifying additives. rsc.orgrsc.orgresearchgate.net The mechanism involves the oxidative degradation of the MBDTC, making the dithiocarbamate group available for ligand exchange. rsc.orgrsc.org
The oxidation of dithiocarbamates can also lead to the formation of various byproducts. While not specific to MBDTC, studies on simpler dithiocarbamates like dimethyldithiocarbamate (B2753861) (DMDTC) show that reactions with oxidants such as ozone or monochloramine can generate secondary amines through oxidation, which can then be converted into nitrosamines. nih.gov This highlights the general susceptibility of the dithiocarbamate group to oxidative cleavage. nih.gov
The table below summarizes key findings on the oxidative pathways of MBDTC derivatives.
| Condition | Reactant/Catalyst | Observed Transformation | Significance | Reference |
| Thermo-oxidative | Heat, Oxygen (in engine oil) | Degradation of MBDTC | Contributes to the overall aging of the lubricant. | rsc.orgresearchgate.net |
| Oxidative | NO₂ in air | Release of dithiocarbamate (DTC) ligands from MBDTC. | Allows for ligand exchange with other metal complexes (e.g., MoDTC). | rsc.orgrsc.org |
| Oxidative | Water disinfection oxidants (e.g., ozone, monochloramine) | Potential release of secondary amines via oxidation of the dithiocarbamate group. | Indicates a general pathway for dithiocarbamate degradation. | nih.gov |
Hydrolytic Degradation Mechanisms of the Methylenebis(dithiocarbamate) Scaffold in Aqueous and Non-Aqueous Media
The stability of the methylenebis(dithiocarbamate) structure is significantly influenced by the presence of water and the pH of the medium. Generally, dithiocarbamates are unstable in aqueous systems, especially under acidic conditions, and are known to degrade rapidly. nih.gov Ethylenebis(dithiocarbamates) (EBCDs), which are structurally similar to MBDTCs, are susceptible to both acid-catalyzed hydrolysis and oxidation. nih.gov
The primary degradation route for many dithiocarbamates involves hydrolysis, which can lead to the cleavage of the molecule. nih.gov This process can split off carbon disulfide (CS₂) and hydrogen sulfide (B99878). nih.gov For complex dithiocarbamates like mancozeb (B1675947), degradation in the presence of moisture can yield metabolites such as ethylene (B1197577) thiourea (B124793) (ETU). researchgate.net The hydrolysis of dithiocarbamates can also release the corresponding secondary amines. nih.gov
Kinetic studies on other bis-dithiocarbamates have shed light on the potential mechanisms. For instance, the hydrolysis of diisocyanate-derived bis-dithiocarbamates is first-order with respect to the hydroxide (B78521) ion concentration, suggesting a base-catalyzed elimination reaction (E1cB) pathway as a dominant, though not exclusive, mechanism. nih.gov The stability of these compounds in aqueous environments varies significantly depending on their chemical structure, with activation energies for hydrolysis being a key indicator of their persistence. nih.gov
| Factor | Effect on Methylenebis(dithiocarbamate) Scaffold | Resulting Products (General) | Reference |
| Moisture/Water | Promotes degradation. | Ethylene thiourea (in the case of EBCDs), Carbon Disulfide, Secondary Amines. | nih.govnih.govresearchgate.net |
| Acidic pH | Catalyzes hydrolysis, leading to rapid decomposition. | Carbon Disulfide, Hydrogen Sulfide. | nih.gov |
| Alkaline pH | Generally more stable than in acidic conditions, but can undergo base-catalyzed elimination. | Diurea, monourea, and diamine products (observed for other bis-thiocarbamates). | nih.govnih.gov |
| Temperature | Higher temperatures increase the rate of hydrolytic degradation. | - | nih.gov |
Photochemical Reactivity and Decomposition Pathways of Methylenebis(dithiocarbamate) Compounds
Methylenebis(dithiocarbamate) compounds, like other dithiocarbamates, can be sensitive to light. Photolysis is a recognized pathway for the environmental degradation of dithiocarbamates, contributing to their relatively rapid breakdown alongside hydrolysis. nih.gov The transformation of the fungicide thiram, for example, is known to be accelerated by photolysis, leading to a variety of breakdown products. nih.gov
Specific photochemical reactions have been documented for dithiocarbamates. A light-catalyzed reaction of dithiocarbamates in solvents like cyclohexane (B81311) or chlorobenzene (B131634) can lead to the formation of dithiocarbamate-containing lactams. nih.gov This indicates that ultraviolet or visible light can provide the energy needed to initiate bond-breaking and bond-forming reactions within the dithiocarbamate structure, leading to significant molecular rearrangement. nih.gov
Polymerization and Oligomerization Reactions Involving Methylenebis(dithiocarbamate) Units
While N,N'-methylenebis(dithiocarbamic acid) itself is not typically used as a monomer for direct polymerization, the dithiocarbamate functional group plays a crucial role in certain polymerization techniques. Dithiocarbamates are effective as reversible addition-fragmentation chain transfer (RAFT) agents in controlled radical polymerization. nih.gov In this capacity, they are not the monomer unit but rather a control agent that allows for the synthesis of polymers with narrow molecular weight distributions and controlled molecular weights. nih.gov The reversible addition-elimination reactions characteristic of RAFT agents, including dithiocarbamates, enable this high degree of control over the polymerization process. nih.gov
It is important to distinguish Carbamodithioic acid, methylenebis- from N,N'-Methylenebisacrylamide (MBAm). wikipedia.orgchemicalbook.com Although both have a "methylenebis-" structure, MBAm contains reactive vinyl groups that make it a widely used crosslinking agent in the formation of polyacrylamide gels. wikipedia.orgnoaa.govchemicalbook.com The role of MBDTC derivatives is not as a primary crosslinker in the same vein but rather as a functional additive in specialized applications, such as lubricants, or as a control agent in polymerization.
Reactions of Methylenebis(dithiocarbamate) Species with Various Organic and Inorganic Reagents
Methylenebis(dithiocarbamate) derivatives can react with a range of organic and inorganic substances, a property that is central to their application in areas like lubrication. wikipedia.org A key reaction is the dithiocarbamate transfer between different metal complexes. rsc.orgrsc.org
In lubricant formulations, MBDTCs can interact with zinc dithiophosphates (ZnDTP). rsc.orgrsc.org The Zn(II) ions from ZnDTP can act as a Lewis acid, activating the carbon-sulfur bonds in the MBDTC molecule. rsc.orgrsc.org This activation facilitates the release of the dithiocarbamate ligand, which can then be transferred to other metal centers, such as molybdenum dithiocarbamate (MoDTC). rsc.orgrsc.org This ligand exchange reaction is crucial for maintaining the concentration of active friction-reducing MoDTC species in engine oil over a longer period. rsc.orgresearchgate.net
The dithiocarbamate groups are excellent chelating agents for transition metals due to the two sulfur donor atoms. nih.govnih.gov This allows them to form stable complexes with various metals. The reactivity of related bis(dithiocarbamates), such as ethylenebis(dithiocarbamate), with phosphine (B1218219) complexes of nickel(II) has been shown to produce a variety of mono- and poly-nuclear metal complexes with different coordination geometries. rsc.org The preparation of MBDTC itself involves the reaction of a dithiocarbamate salt with an organic reagent, dichloromethane. wikipedia.org
| Reagent Type | Specific Reagent Example | Reaction Type | Product/Outcome | Reference |
| Inorganic/Organometallic | Zinc Dithiophosphate (ZnDTP) | Lewis acid-induced C-S bond activation and ligand transfer. | Release of DTC ligand from MBDTC for transfer to MoDTC. | rsc.orgrsc.org |
| Inorganic/Organometallic | Phosphine complexes of Nickel(II) | Chelation/Complexation. | Formation of mono- and poly-nuclear nickel(II) dithiocarbamate complexes. | rsc.org |
| Organic | Dichloromethane | Alkylation (Synthesis). | Methylenebis(dithiocarbamate) esters. | wikipedia.org |
| Organic | Amines, Carbon Disulfide | Synthesis of precursor dithiocarbamic acids. | Dithiocarbamate salts. | nih.govorganic-chemistry.org |
Advanced Spectroscopic and Analytical Characterization of N,n Methylenebis Dithiocarbamic Acid Compounds
Vibrational Spectroscopy (Infrared and Raman) for Structural Assignment of Methylenebis(dithiocarbamates)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural characterization of methylenebis(dithiocarbamates). These methods probe the vibrational energy states of molecules, providing a unique "fingerprint" based on the functional groups present. mdpi.com
In the analysis of methylenebis(dithiocarbamates), specific vibrational modes are of key importance for structural assignment. The thioureide band, primarily associated with the C-N stretching vibration, is a significant feature in the IR and Raman spectra of dithiocarbamates. Its position in the spectrum, typically in the 1450-1550 cm⁻¹ region, can provide insight into the electronic structure of the dithiocarbamate (B8719985) moiety.
Another critical region is that of the C-S stretching vibrations. Due to vibrational coupling, dithiocarbamates exhibit asymmetric and symmetric ν(C-S) modes, often found in the 950-1050 cm⁻¹ and 600-700 cm⁻¹ regions, respectively. The presence and position of a band around 1000 cm⁻¹ is often considered indicative of the C=S group. scilit.com
For methylenebis(dithiocarbamates), the vibrations of the central methylene (B1212753) (-CH₂-) bridge are also diagnostic. These include the CH₂ stretching modes (symmetric and asymmetric) typically appearing in the 2850-2960 cm⁻¹ range and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹. The analysis of these bands confirms the presence of the methylene linker connecting the two dithiocarbamate units. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental IR and Raman bands. nih.gov
Table 1: Characteristic Vibrational Frequencies for Methylenebis(dithiocarbamates)
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| C-H Stretch (Methylene) | 2850 - 2960 | IR, Raman |
| C-N Stretch (Thioureide) | 1450 - 1550 | IR, Raman |
| CH₂ Bend (Scissoring) | ~1465 | IR, Raman |
| C-S Asymmetric Stretch | 950 - 1050 | IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of N,N'-Methylenebis(dithiocarbamic Acid) Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of methylenebis(dithiocarbamate) derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govnih.gov
In the ¹H NMR spectrum of a methylenebis(dithiocarbamate) ester, such as Methylenebis(dibutyldithiocarbamate), the most characteristic signal is a singlet corresponding to the protons of the central methylene bridge (-S-CH₂-S-). The chemical shift of this peak provides evidence for the methylene linkage. Other signals in the ¹H NMR spectrum correspond to the protons of the alkyl groups attached to the nitrogen atoms.
¹³C NMR spectroscopy offers a wider chemical shift range, allowing for the unambiguous identification of all carbon atoms in the molecule. nih.gov The carbon atom of the dithiocarbamate group (-SC(S)N-) gives a characteristic signal in the downfield region, often around 190-200 ppm, confirming the dithiocarbamate functionality. rsc.orgresearchgate.net The carbon of the methylene bridge appears at a distinct chemical shift, while the carbons of the N-alkyl substituents can also be clearly resolved and assigned.
Table 2: Predicted ¹H and ¹³C NMR Data for Methylenebis(dialkyldithiocarbamate)
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| -S-C H₂-S- | ¹³C | Varies | - |
| -S-CH₂-S- | ¹H | Varies | Singlet |
| -S-C (S)N- | ¹³C | ~190 - 200 | - |
| N-C H₂-R | ¹³C | Varies | - |
| N-CH₂-R | ¹H | Varies | Triplet |
| -CH₂-C H₃ | ¹³C | Varies | - |
Note: Actual chemical shifts are dependent on the specific alkyl substituents and the solvent used.
Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Studies of Methylenebis(dithiocarbamates)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and investigate the fragmentation pathways of methylenebis(dithiocarbamates). Due to the low volatility and thermal instability of the parent acids and their metal complexes, analysis often requires derivatization and is typically coupled with chromatographic separation techniques like GC-MS or LC-MS. nih.govencyclopedia.pub
A common approach involves the methylation of the dithiocarbamate to form more stable and volatile methyl esters, which can then be analyzed by GC-MS. nih.gov For LC-MS analysis, electrospray ionization (ESI) is a suitable technique. nih.gov
In the mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ confirms the molecular mass of the derivative. The fragmentation pattern provides structural information. For a methylenebis(dithiocarbamate) derivative, characteristic fragmentation would involve the cleavage of the C-S bonds and the N-C bonds. Key fragments would likely include ions corresponding to the dithiocarbamate moiety and the loss of the alkyl groups. Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing more detailed structural insights and enhancing analytical selectivity. nih.gov
X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Determination of Methylenebis(dithiocarbamate) Complexes
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of methylenebis(dithiocarbamate) compounds in the solid state, particularly for their metal complexes. Single-crystal XRD provides precise data on bond lengths, bond angles, and coordination geometries. researchgate.net
Table 3: Example Crystal Data for a Dinuclear Dithiocarbamate Complex
| Parameter | Value |
|---|---|
| Compound | [Bi₂{S₂CN(CH₂)₅}₆H₂O] bohrium.comresearchgate.net |
| Crystal System | Orthorhombic bohrium.comresearchgate.net |
| Space Group | Pbca bohrium.comresearchgate.net |
| a (Å) | 10.9956(3) bohrium.comresearchgate.net |
| b (Å) | 27.7733(8) bohrium.comresearchgate.net |
| c (Å) | 35.1229(10) bohrium.comresearchgate.net |
Chromatographic Separation Techniques (e.g., HPLC, GC) for Analysis of Methylenebis(dithiocarbamate) Mixtures
Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, identification, and quantification of methylenebis(dithiocarbamates) from complex matrices. encyclopedia.pubnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of dithiocarbamates. rsc.org Due to the ionic nature and instability of many dithiocarbamates, reversed-phase ion-pair chromatography is a common approach. encyclopedia.pub Alternatively, derivatization to form more stable compounds can be performed prior to analysis. For instance, ethylenebis(dithiocarbamates) (EBDCs), which are structurally similar to methylenebis(dithiocarbamates), can be methylated and then analyzed by LC-tandem mass spectrometry (LC-MS/MS). nih.gov A typical method might use a C18 column with a mobile phase consisting of an acetonitrile (B52724) and aqueous formic acid gradient. nih.gov
Gas Chromatography (GC): GC analysis of dithiocarbamates is challenging due to their low volatility and thermal lability. Therefore, analysis is almost always performed via an indirect method. The most common method involves the acid hydrolysis of the dithiocarbamate to evolve carbon disulfide (CS₂), which is then trapped and measured by GC, often with a mass spectrometer (GC-MS) or a flame photometric detector (FPD). nih.govresearchgate.net Another approach involves derivatization, such as methylation with methyl iodide, to produce a volatile derivative that can be analyzed directly by GC-MS. nih.gov This allows for the differentiation between different classes of dithiocarbamates.
Table 4: Example Chromatographic Conditions for Dithiocarbamate Analysis
| Technique | Column | Mobile Phase / Carrier Gas | Detector |
|---|---|---|---|
| HPLC-MS/MS nih.gov | Acquity UPLC BEH C18 (100×2.1 mm, 1.7 µm) | Gradient of 0.1% formic acid (aq) and acetonitrile | Tandem Mass Spectrometer (MS/MS) |
| GC-MS nih.gov | Neutral alumina (B75360) mini column for cleanup | Helium | Mass Spectrometer (MS) |
Electrochemical Characterization of Methylenebis(dithiocarbamate) Redox Properties
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of methylenebis(dithiocarbamates) and their metal complexes. These studies provide insights into the electron transfer processes and the stability of different oxidation states. chempap.org
The dithiocarbamate ligand itself is redox-active. The electrochemical oxidation of the dithiocarbamate anion typically proceeds via a one-electron transfer to form a thiuram disulfide radical, which can then dimerize. chempap.org For methylenebis(dithiocarbamates), this would involve the two dithiocarbamate moieties.
When complexed with a redox-active metal, such as nickel or copper, the electrochemical behavior can be more complex. The oxidation or reduction may be centered on the metal ion, the ligand, or be a combination of both. For example, nickel(II) dithiocarbamate complexes can undergo oxidation to form Ni(III) or Ni(IV) species. chempap.orgauburn.edu The redox potentials are sensitive to the solvent and the nature of the substituents on the nitrogen atom. auburn.edu The study of a methylenebis(dithiocarbamate) complex would likely reveal two distinct, or closely spaced, redox events corresponding to the sequential oxidation or reduction of the two metal-ligand centers within the molecule, or ligand-based oxidations. nih.gov
Theoretical and Computational Chemistry of N,n Methylenebis Dithiocarbamic Acid and Its Derivatives
Quantum Chemical Investigations of Electronic Structure and Energetics of Methylenebis(dithiocarbamate)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of methylenebis(dithiocarbamate) at an electronic level. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's stable geometric conformations, electronic structure, and energetics. researchgate.netsemanticscholar.org These calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then computing various electronic properties. nih.gov
The electronic structure of the methylenebis(dithiocarbamate) anion is characterized by the delocalization of pi-electrons across the N-CS2 moiety, a feature crucial to its stability and coordinating ability. nih.gov Quantum chemical methods can precisely quantify this delocalization by analyzing molecular orbitals, electron density distribution, and bond orders. The highest occupied molecular orbital (HOMO) is typically located on the sulfur atoms, indicating these sites are prone to electrophilic attack and are the primary points of coordination with metal ions. The lowest unoccupied molecular orbital (LUMO) distribution provides insight into the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. researchgate.net
Energetic studies focus on the relative stabilities of different conformers and isomers. For a flexible molecule like methylenebis(dithiocarbamate), several conformations may exist due to rotation around the C-N and C-S bonds. Quantum chemical calculations can predict the energy landscape, identifying the global minimum energy structure and the energy barriers between different conformers. nih.gov These calculations are invaluable for interpreting experimental spectra and understanding the molecule's behavior in different phases. rsc.org
Table 1: Illustrative Calculated Electronic Properties for a Methylenebis(dithiocarbamate) Anion using DFT (B3LYP/6-31G)*
| Property | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -2.5 eV | Indicates electron-donating ability; localized on sulfur atoms. |
| Energy of LUMO | +1.8 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 4.3 eV | Correlates with chemical reactivity and stability. |
| Mulliken Charge on Sulfur | -0.45 e | Highlights the nucleophilic character of the sulfur atoms. |
| Mulliken Charge on Nitrogen | -0.30 e | Indicates significant electron density on the nitrogen atoms. |
| C-N Bond Length | 1.34 Å | Shorter than a typical single bond, indicating partial double bond character due to resonance. |
Molecular Dynamics Simulations of N,N'-Methylenebis(dithiocarbamic Acid) Interactions in Different Chemical Environments
Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of N,N'-Methylenebis(dithiocarbamic acid) and its derivatives in condensed phases, such as in solution or as additives in complex mixtures like lubricating oils. mdpi.comnih.govmdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed, atomistic view of molecular interactions. nih.gov
A significant application of methylenebis(dithiocarbamates) (MBDTC) is as a lubricant additive, often in combination with other compounds like molybdenum dithiocarbamates (MoDTC). nih.govrsc.org MD simulations can elucidate the role of MBDTC in this environment. Simulations can model the interactions between MBDTC molecules and the hydrocarbon chains of a base oil (e.g., polyalphaolefin), other additives, and metal surfaces under tribological stress. mdpi.comresearchgate.net Key parameters analyzed from these simulations include the radial distribution function (RDF) to understand local structuring, root-mean-square deviation (RMSD) to assess conformational stability, and interaction energies to quantify the strength of intermolecular forces. Such simulations can reveal how MBDTC molecules orient themselves at a metal surface, their diffusion characteristics within the oil, and their role in the formation or stabilization of protective tribofilms. researchgate.net
The choice of a force field—a set of parameters and equations describing the potential energy of the system—is critical for the accuracy of MD simulations. nih.gov For MBDTC, a force field would need to accurately represent the bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions, including the partial charges and resonance effects within the dithiocarbamate (B8719985) group.
Table 2: Typical Parameters for an MD Simulation of MBDTC in a Lubricant Environment
| Parameter | Example Value/Setting | Purpose |
|---|---|---|
| System Composition | MBDTC, MoDTC, Polyalphaolefin (PAO), Iron Surface | To model a realistic lubricant system near a metallic surface. |
| Force Field | CHARMM or OPLS-AA (with custom parameters for MBDTC) | To accurately describe the inter- and intramolecular forces. |
| Ensemble | NVT (constant Number of particles, Volume, Temperature) then NPT (constant Pressure) | To equilibrate the system to the desired temperature and pressure. |
| Temperature | 400 K | To simulate operating conditions within an engine. |
| Simulation Time | 100 ns | To allow sufficient time for molecular diffusion and conformational sampling. |
| Analysis Metrics | RMSD, Radius of Gyration, RDFs, Interaction Energies | To quantify the dynamic behavior, structure, and interactions of MBDTC. |
Computational Prediction of Reaction Pathways and Transition States for Methylenebis(dithiocarbamate) Transformations
Computational chemistry provides indispensable tools for mapping out the reaction pathways of methylenebis(dithiocarbamate) (MBDTC) transformations, calculating activation barriers, and identifying elusive transition state structures. chemrxiv.orgscm.com This is particularly relevant for understanding its function and degradation.
One critical transformation is the ligand transfer reaction observed in engine lubricants, where dithiocarbamate (DTC) moieties from MBDTC regenerate degraded molybdenum dithiocarbamate (MoDTC) complexes. nih.govrsc.orgresearchgate.net Experimental evidence suggests this process can be initiated by Lewis acids like Zn(II) or by oxidative conditions. rsc.org Computational methods, particularly DFT, can be used to model these reaction mechanisms in detail. For the Lewis acid-catalyzed pathway, calculations can model the coordination of Zn(II) to the sulfur atoms of MBDTC, leading to the activation and eventual cleavage of a carbon-sulfur bond. For the oxidative pathway, computations can explore the reaction with an oxidizing species, identifying the intermediates and transition states leading to the release of a DTC ligand. rsc.org
Another important reaction is the decomposition of the dithiocarbamate structure itself, which can proceed via acid-catalyzed hydrolysis to yield carbon disulfide and the corresponding amine. researchgate.net Computational studies can determine the energetics of this process, starting with the protonation of the dithiocarbamate, followed by the C-N bond cleavage. By calculating the potential energy surface, researchers can compare the activation energies of competing pathways to predict the most likely transformation under given conditions. nih.gov The identification of the transition state, a first-order saddle point on the potential energy surface, is crucial for calculating the reaction rate. chemrxiv.org
Table 3: Illustrative Energetic Data for a Proposed MBDTC Transformation Step (DFT Calculation)
| Reaction Step | Parameter | Calculated Value (kcal/mol) | Interpretation |
|---|---|---|---|
| C-S Bond Cleavage (Zn-assisted) | Activation Energy (ΔG‡) | +25.5 | The energy barrier that must be overcome for the reaction to proceed. |
| Reaction Energy (ΔGr) | -5.2 | The overall energy change of the step; this step is exothermic. | |
| Acid-Catalyzed N-C Cleavage | Activation Energy (ΔG‡) | +18.0 | A lower barrier suggests this pathway may be more favorable under acidic conditions. |
| Reaction Energy (ΔGr) | +2.1 | This decomposition step is endothermic. |
Ligand Field Theory Applications to Methylenebis(dithiocarbamate) Metal Complexes
Ligand Field Theory (LFT) is a model that describes the electronic structure and bonding in transition metal complexes. wikipedia.org It is an extension of crystal field theory and molecular orbital theory, providing a framework for understanding the d-orbital splitting that occurs when a metal ion is coordinated by ligands. numberanalytics.comwpmucdn.com Methylenebis(dithiocarbamate) (MBDTC) acts as a versatile bis(bidentate) ligand, capable of forming stable complexes with a wide array of transition metals. sysrevpharm.orgresearchgate.net
The two dithiocarbamate groups in MBDTC can coordinate to a single metal center in a tetradentate fashion or, more commonly, bridge two different metal centers, forming polynuclear complexes. When a single dithiocarbamate moiety chelates a metal, it typically forms a four-membered ring. Dithiocarbamate is generally considered a strong-field ligand, meaning it causes a large energy separation (splitting) of the metal's d-orbitals. sysrevpharm.org This is due to the effective sigma and pi donation from the sulfur donor atoms to the metal. wikipedia.org
The geometry of the resulting complex dictates the specific pattern of d-orbital splitting. youtube.com For example, with Ni(II) (a d⁸ metal ion), dithiocarbamate ligands typically form square planar complexes. In this geometry, the d-orbitals split into four distinct energy levels, with the d(x²-y²) orbital being the highest in energy and often unoccupied, leading to a diamagnetic, low-spin complex. researchgate.net For other metals, such as Co(II) or Fe(III), distorted octahedral geometries can be formed, leading to the characteristic t2g-eg splitting pattern. The magnitude of this splitting (Δo) determines whether the complex will be high-spin or low-spin, which in turn governs its magnetic properties and color. libretexts.org LFT allows for the rationalization of these experimentally observed properties based on the nature of the metal and the ligand environment provided by MBDTC.
Table 4: Illustrative Ligand Field Splitting for a Square Planar [Ni(II)(dithiocarbamate)₂] Complex
| d-Orbital | Relative Energy Level | Electron Occupancy (d⁸ low-spin) | Description |
|---|---|---|---|
| d(x²-y²) | Highest (LUMO) | 0 | Points directly at sulfur ligands, strongly destabilized. |
| d(xy) | High | 2 | In the coordination plane but between ligands, less destabilized. |
| d(z²) | Low | 2 | Oriented out of the coordination plane, stabilized. |
| d(xz), d(yz) | Lowest (HOMO) | 4 | Oriented out of the coordination plane, most stabilized. |
In Silico Modeling of Structure-Reactivity Relationships in Methylenebis(dithiocarbamate) Systems
In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, provides a powerful framework for correlating the chemical structure of methylenebis(dithiocarbamate) (MBDTC) derivatives with their chemical reactivity or physical properties. tandfonline.comnih.govnih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured activity or property.
For a series of MBDTC derivatives, where the substituents on the nitrogen atoms are varied, a QSAR/QSPR model could be developed to predict their performance as, for example, lubricant additives. The "activity" in this case could be a measure of friction reduction, thermal stability, or the efficiency of the ligand transfer reaction. nih.gov
The first step in building a QSAR model is to generate a set of molecular descriptors for each compound in the series. These descriptors can be classified into several categories:
Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges. tandfonline.com
Steric: Molecular volume, surface area, specific shape indices. tandfonline.com
Hydrophobic: LogP (partition coefficient).
Topological: Descriptors based on the 2D graph of the molecule, such as connectivity indices.
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that best predicts the activity. The resulting equation can provide valuable insights into the molecular features that drive reactivity. For instance, a model might reveal that electron-donating substituents on the nitrogen atoms increase the efficiency of ligand transfer by making the sulfur atoms more nucleophilic. Such models are predictive tools that can guide the rational design of new, more effective MBDTC derivatives without the need for exhaustive synthesis and testing. nih.govsemanticscholar.org
Table 5: Example of a Hypothetical QSAR Model for MBDTC Reactivity
| Model Equation: Reactivity = c₀ + c₁(σ) + c₂(V) + c₃(LUMO) | ||
|---|---|---|
| Descriptor | Coefficient | Interpretation of Influence on Reactivity |
| Hammett constant (σ) | -0.75 | Electron-donating groups (negative σ) increase reactivity. |
| Molecular Volume (V) | -0.21 | Smaller, less bulky derivatives show higher reactivity. |
| LUMO Energy | +0.45 | A higher LUMO energy (less favorable for electron acceptance) correlates with increased reactivity in this specific context (e.g., ligand donation). |
Exploration of N,n Methylenebis Dithiocarbamic Acid Derivatives in Advanced Materials and Catalysis
Utilization of Methylenebis(dithiocarbamate) Complexes as Precursors for Inorganic Materials Synthesis
Methylenebis(dithiocarbamate) complexes have emerged as valuable single-source precursors (SSPs) for the synthesis of a variety of inorganic materials, particularly metal sulfide (B99878) nanoparticles. researchgate.netresearchgate.netcncb.ac.cn The single-source precursor approach is advantageous as it offers precise control over the stoichiometry of the final material, leading to higher purity and more uniform particle size and shape. researchgate.netcncb.ac.cn The thermal decomposition of these complexes provides a straightforward and efficient route to produce metal sulfides with minimal impurities. nih.govresearchgate.net
The process typically involves heating the methylenebis(dithiocarbamate) metal complex in a suitable solvent or in the solid state. cncb.ac.cnnih.gov The heat causes the breakdown of the complex, cleaving the C-S bonds and releasing volatile organic byproducts, leaving behind the desired metal sulfide nanomaterial. nih.govresearchgate.net The properties of the resulting nanoparticles, such as their phase, size, and morphology, can be carefully controlled by adjusting reaction parameters like temperature, precursor concentration, and the presence of surfactants. cncb.ac.cnnih.gov
For instance, the solvothermal decomposition of iron(III) dithiocarbamate (B8719985) complexes has been studied for the synthesis of iron sulfide nanoparticles. ucl.ac.uk Similarly, mixed-metal dithiocarbamate complexes have been successfully used to produce ternary metal sulfides, such as iron-nickel, cobalt-nickel, and iron-copper sulfides. nih.govucl.ac.uk However, this approach has not been universally successful for all combinations, with attempts to synthesize iron-indium and iron-zinc ternary sulfides resulting in mixtures of binary metal sulfides. nih.gov The decomposition of nickel(II) dithiocarbamate complexes has been investigated to understand the mechanism of metal sulfide formation, revealing the significant role of the solvent in the reaction pathway. ucl.ac.uk
Table 1: Examples of Metal Sulfide Nanomaterials Synthesized from Dithiocarbamate Precursors
| Metal Sulfide | Precursor Type | Synthesis Method | Reference |
| Iron Sulfide (Pyrrhotite) | Iron(III) dithiocarbamate | Solvothermal Decomposition | ucl.ac.uk |
| Iron-Nickel Sulfide (Violarite/Pentlandite) | Iron(III) and Nickel(II) dithiocarbamates | Solvothermal Decomposition | nih.gov |
| Cobalt-Nickel Sulfide | Cobalt and Nickel dithiocarbamates | Solvothermal Decomposition | ucl.ac.uk |
| Iron-Copper Sulfide | Iron and Copper dithiocarbamates | Solvothermal Decomposition | ucl.ac.uk |
| Zinc Sulfide | Zinc dithiocarbamate | Thermal Decomposition | cncb.ac.cn |
| Cadmium Sulfide | Cadmium dithiocarbamate | Thermal Decomposition | researchgate.net |
Catalytic Roles of Methylenebis(dithiocarbamate) Metal Complexes in Organic Transformation Reactions
Methylenebis(dithiocarbamate) metal complexes are also finding applications as catalysts in various organic transformation reactions. Their catalytic activity is often attributed to the ability of the metal center to coordinate with reactants and facilitate bond formation or cleavage. The dithiocarbamate ligand can influence the catalytic properties by modifying the electronic and steric environment of the metal ion. researchgate.netnih.gov
One notable application is in the A³ coupling reaction for the synthesis of propargylamines. nih.gov In this reaction, a magnetic core/shell nanostructure functionalized with dithiocarbamate and deposited on gold has been utilized as a catalyst. This system demonstrated good performance in the reaction between phenylacetylene, benzaldehyde, and morpholine, proceeding through the formation of an iminium ion intermediate and C-H activation. nih.gov
Furthermore, dithiocarbamate complexes have been explored as catalysts in polymerization reactions. nih.gov The versatility of these complexes allows for their use in various catalytic systems, contributing to the development of new synthetic methodologies. The sustained interest in the catalytic applications of these compounds is driven by their potential to offer efficient and selective routes to valuable organic molecules. researchgate.net
Research in this area continues to explore the potential of methylenebis(dithiocarbamate) metal complexes in a wider range of organic transformations, including borrowing hydrogen reactions and other coupling reactions. researchgate.net The robustness and recyclability of some of these catalysts make them attractive for sustainable chemical processes. researchgate.net
Applications of Methylenebis(dithiocarbamate) Derivatives in Polymer Chemistry and Material Modification
The utility of methylenebis(dithiocarbamate) derivatives extends into the realm of polymer chemistry and material modification. These compounds can be incorporated into polymer chains or used as additives to impart specific properties to materials. wikipedia.orggoogle.com
One significant application is their use as lubricant additives. wikipedia.orgrsc.org Methylenebis(dibutyldithiocarbamate), for example, serves as an antioxidant and an extreme pressure additive in various lubricants. wikipedia.orggoogle.com In engine oils, the combined use of molybdenum dithiocarbamates (MoDTC) and methylenebis(dithiocarbamates) (MBDTC) has been shown to enhance the durability of the lubricant. rsc.orgrsc.orgresearchgate.net This is attributed to a ligand transfer reaction where the dithiocarbamate moieties from MBDTC replenish the degraded ligands on the MoDTC complexes, thereby extending their friction-reducing capabilities. rsc.orgresearchgate.net
In the area of polymer synthesis, dithiocarbamate-containing polymers have been developed for specific applications. For instance, water-soluble polymers containing dithiocarbamate salt groups have been synthesized and shown to be effective in removing heavy metals from wastewater through chelation and precipitation. google.com These polymeric dithiocarbamates can form larger precipitates that settle more quickly compared to their small-molecule counterparts. google.com
Furthermore, dithiocarbamates have been used in the synthesis of dithiocarbamate-containing lactams through light-catalyzed reactions, indicating their potential as building blocks for more complex polymer structures. nih.govresearchgate.net The ability to functionalize polymers with dithiocarbamate groups opens up possibilities for creating materials with tailored properties for applications such as coatings, antifouling agents, and sensors. nih.gov
Development of Chemical Sensors and Chemodosimeters Based on Methylenebis(dithiocarbamate) Coordination Chemistry
The strong chelating ability of methylenebis(dithiocarbamate) derivatives towards a wide range of metal ions makes them excellent candidates for the development of chemical sensors and chemodosimeters. nih.govnih.gov These sensors operate on the principle that the coordination of a metal ion to the dithiocarbamate ligand induces a detectable change in the physical or chemical properties of the system, such as a color change or a change in fluorescence. nih.gov
Dithiocarbamate-based sensors have been developed for the detection of both organic and inorganic pollutants. nih.gov For example, a dithiocarbamate-modified gold nanoparticle system has been reported for the trimodal sensing of zinc ions, demonstrating the ability to distinguish between zinc and cadmium. nih.gov The chromogenic properties of dithiocarbamate anions are a key feature in the design of these colorimetric sensors. nih.gov
In some sensor designs, the dithiocarbamate moiety is attached to a fluorescent molecule. The binding of a target analyte to the dithiocarbamate can then modulate the fluorescence of the system, allowing for highly sensitive detection. nih.gov For instance, a nickel dithiocarbamate complex containing a sulforhodamine B unit has been shown to exhibit a fluorescence increase upon reaction with nitrogen dioxide. nih.gov
The development of dithiocarbamate-based sensors is an active area of research, with efforts focused on improving selectivity, sensitivity, and response time. mdpi.combohrium.com The versatility of dithiocarbamate chemistry allows for the design of sensors for a wide range of analytes, including heavy metals and other environmental pollutants. nih.gov
Future Research Directions and Unaddressed Challenges in N,n Methylenebis Dithiocarbamic Acid Chemistry
Innovative Synthetic Strategies for Novel Methylenebis(dithiocarbamate) Architectures and Ligands
The conventional synthesis of dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide in a basic medium. nih.gov While effective, this one-pot synthesis approach presents challenges and opportunities for innovation, particularly in creating more complex and functionalized methylenebis(dithiocarbamate) structures.
Future research is focused on moving beyond simple salt formation to construct sophisticated molecular and supramolecular architectures. A significant area of exploration is the use of metal-directed self-assembly to create macrocyclic and polymetallic dithiocarbamate (B8719985) complexes. ajgreenchem.com This strategy allows for the synthesis of intricate structures, such as binuclear macrocycles, which have been synthesized in one-pot procedures. ajgreenchem.com
Another promising avenue is the development of multicomponent reactions that allow for the introduction of diverse functional groups in a single step. organic-chemistry.org For instance, catalyst-free methods for the Markovnikov hydrothiolation of unactivated alkenes with in situ generated dithiocarbamic acids are being explored to produce a wide range of alkyl dithiocarbamates. organic-chemistry.org The development of synthetic routes using visible light as a green and efficient energy source for S-aryl dithiocarbamate synthesis represents a significant step towards more sustainable practices. organic-chemistry.orgorganic-chemistry.org
Challenges in this area include achieving high yields and regioselectivity in multicomponent reactions, as well as developing methods to create asymmetric methylenebis(dithiocarbamate) ligands with distinct functionalities on each dithiocarbamate moiety. Overcoming the instability of some dithiocarbamate products, which can be sensitive to air and temperature, remains a practical hurdle. nih.gov
Table 1: Comparison of Traditional and Innovative Synthetic Strategies for Dithiocarbamates
| Synthetic Strategy | Description | Advantages | Challenges |
| Traditional One-Pot Synthesis | Reaction of an amine, carbon disulfide, and a base. nih.gov | Simple, uses readily available starting materials. nih.gov | Limited structural diversity, potential for side reactions. |
| Metal-Directed Self-Assembly | Use of metal ions to template the formation of complex architectures like macrocycles. ajgreenchem.com | Access to complex, well-defined structures. | Requires careful selection of metal ions and reaction conditions. |
| Multicomponent Reactions | Combining three or more reactants in a single step to build molecular complexity. organic-chemistry.org | High atom economy, rapid access to diverse structures. | Optimization of reaction conditions can be complex. |
| Photocatalytic Synthesis | Using visible light to drive the reaction, often without the need for metal catalysts. organic-chemistry.orgorganic-chemistry.org | Environmentally friendly, mild reaction conditions. | Substrate scope may be limited. |
Advanced In-Situ Spectroscopic Techniques for Elucidating Reaction Mechanisms of Methylenebis(dithiocarbamate) Systems
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and designing new materials. While standard characterization techniques like FT-IR, UV-Vis, and NMR spectroscopy are routinely used to analyze the final dithiocarbamate products, they often provide limited insight into the transient intermediates and reaction pathways. nih.govsysrevpharm.org
The future of mechanistic studies in methylenebis(dithiocarbamate) chemistry lies in the application of advanced in-situ spectroscopic techniques. These methods allow for real-time monitoring of reacting systems, providing a dynamic picture of how reactants are converted into products. Techniques such as rapid-scan FT-IR and stopped-flow UV-Vis spectroscopy can be employed to detect and characterize short-lived intermediates in solution.
For the solid state, in-situ X-ray diffraction (XRD) can track changes in the crystalline structure during a reaction or phase transition. Furthermore, the application of more specialized techniques like X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide detailed information about the local coordination environment and oxidation state of metal centers in methylenebis(dithiocarbamate) complexes as they form.
A significant challenge is the inherent complexity of these systems, which can involve multiple equilibria and competing reaction pathways. The low concentration and fleeting nature of key intermediates make their detection and characterization difficult. researchgate.net The development of sophisticated data analysis methods and computational models to interpret the large datasets generated by in-situ techniques will be essential to fully leverage their potential.
Rational Design and Synthesis of Methylenebis(dithiocarbamate) Ligands with Tunable Electronic and Steric Properties
The ability to fine-tune the properties of methylenebis(dithiocarbamate) ligands is central to their application in various fields, from materials science to medicine. The electronic and steric properties of these ligands can be modulated by the judicious choice of substituents on the nitrogen atoms. nih.gov
Rational design involves a synergistic approach combining synthetic chemistry with computational modeling. Density Functional Theory (DFT) calculations, for example, can be used to predict how different substituents will affect the electron density distribution within the ligand and the geometry of its metal complexes. rsc.orgresearchgate.net This predictive power can guide synthetic efforts towards ligands with desired properties.
Future research will focus on incorporating a wider range of functional groups into the methylenebis(dithiocarbamate) framework. This includes the introduction of chiral centers to create enantiomerically pure ligands for asymmetric catalysis or stereospecific recognition. rsc.org The incorporation of redox-active or photoresponsive moieties could lead to the development of "smart" materials that respond to external stimuli.
The primary challenge in this area is synthetic accessibility. Developing synthetic methodologies that are tolerant of a wide variety of functional groups is crucial. Furthermore, achieving precise control over the steric bulk of the substituents to influence the coordination geometry around a metal center remains a significant goal. nih.gov
Table 2: Influence of Substituents on Dithiocarbamate Properties
| Substituent Type | Effect on Electronic Properties | Effect on Steric Properties | Potential Application |
| Electron-donating groups (e.g., alkyl) | Increases electron density on sulfur atoms, enhances ligand donor strength. | Increases steric bulk, can influence coordination geometry. | Stabilizing higher oxidation states of metals. |
| Electron-withdrawing groups (e.g., aryl) | Decreases electron density on sulfur atoms, modulates redox potential. | Can introduce π-stacking interactions. | Tuning electrochemical properties of complexes. nih.gov |
| Chiral auxiliaries | Induces chirality in the ligand and its metal complexes. | Can create specific binding pockets. | Asymmetric catalysis, chiral recognition. rsc.org |
| Functional moieties (e.g., phenolic groups) | Introduces additional coordination sites or reactive handles. rsc.org | Can lead to the formation of extended structures. | Sensors, multifunctional materials. |
Integration of Methylenebis(dithiocarbamic Acid) Chemistry with Principles of Sustainable and Green Chemistry
The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. The synthesis of methylenebis(dithiocarbamates) and their derivatives is no exception. Future research will be heavily influenced by the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
A key focus is the replacement of traditional organic solvents with greener alternatives. Water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DES) have already shown promise as reaction media for dithiocarbamate synthesis. rsc.orgrsc.orgsamipubco.com These solvents are often less toxic, non-flammable, and in some cases, recyclable. samipubco.com
Another important aspect is the development of catalyst-free or more sustainable catalytic systems. This includes moving away from stoichiometric reagents to catalytic amounts of less toxic metals or even metal-free catalytic systems. organic-chemistry.org The use of alternative energy sources, such as microwave irradiation or visible light, can also contribute to greener synthetic protocols by reducing reaction times and energy consumption. organic-chemistry.orgorganic-chemistry.org
Interdisciplinary Approaches to Understanding Complex Methylenebis(dithiocarbamate) Chemical Systems
The complexity of methylenebis(dithiocarbamate) systems, particularly their metal complexes and their behavior in biological or material contexts, necessitates a move beyond traditional chemical approaches. An interdisciplinary strategy, combining expertise from various fields, is essential for future breakthroughs.
Computational Chemistry: Theoretical calculations, such as DFT, are invaluable for understanding the electronic structure, bonding, and reactivity of methylenebis(dithiocarbamate) complexes. researchgate.net These studies can complement experimental data and provide insights that are difficult to obtain through experiments alone. For instance, HOMO-LUMO calculations can predict charge transfer properties within a molecule. researchgate.net
Materials Science: The ability of methylenebis(dithiocarbamates) to form stable complexes with a wide range of metals makes them attractive building blocks for new materials. nih.gov Collaborations with materials scientists can lead to the development of novel polymers, nanoparticles, and metal-organic frameworks (MOFs) with tailored electronic, optical, or magnetic properties.
Biology and Medicine: Dithiocarbamate complexes have shown promise in various medicinal applications. nih.gov Understanding their mechanism of action requires a deep knowledge of biology and biochemistry. Interdisciplinary research involving chemists, biologists, and pharmacologists is crucial for the rational design of new therapeutic agents and for elucidating their interactions with biological targets like proteins and DNA. rsc.org
The main challenge in fostering interdisciplinary research is effective communication and collaboration between scientists from different backgrounds. Bridging the language and conceptual gaps between disciplines is key to successfully integrating diverse experimental and computational techniques to solve complex scientific problems.
Q & A
Q. What are the optimal conditions for synthesizing methylenebis-carbamodithioic acid derivatives to ensure structural integrity and purity?
- Methodological Answer : Synthesis requires strict control of stoichiometric ratios and reaction pH. For example, ethylenebisdithiocarbamate derivatives (e.g., maneb, zineb) are synthesized by reacting amines with carbon disulfide under alkaline conditions, followed by chelation with metal ions (e.g., Mn²⁺, Zn²⁺) . Key steps include:
- Purification via recrystallization or column chromatography to remove unreacted precursors.
- Characterization of metal-ligand coordination using FTIR (e.g., S–C–N stretching at 950–1050 cm⁻¹) and elemental analysis .
- Data Table :
| Derivative | Reaction pH | Metal Source | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Maneb | 9–10 | MnSO₄ | 75–85 | ≥98% |
| Zineb | 8–9 | ZnCl₂ | 80–90 | ≥97% |
Q. How can researchers confirm the structural identity of methylenebis-carbamodithioic acid compounds using spectroscopic and chromatographic methods?
- Methodological Answer :
- Mass Spectrometry (MS) : Compare experimental spectra with reference databases (e.g., NIST). For example, methylenebis(salicylic acid) shows a molecular ion peak at m/z 288.252 .
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to identify methylene (–CH₂–) bridges and dithiocarbamate (–N–C(=S)–S–) groups. Ethylenebisdithiocarbamates exhibit characteristic shifts at δ 3.5–4.0 ppm (methylene protons) .
- Chromatography : Employ HPLC with UV detection (λ = 254 nm) to assess purity and retention times against standards .
Q. What factors influence the stability of methylenebis-carbamodithioic acid derivatives under varying environmental conditions?
- Methodological Answer : Stability is pH-dependent, with degradation accelerating in acidic conditions (pH < 5) due to hydrolysis of dithiocarbamate bonds . Key factors:
- Temperature : Storage at ≤4°C reduces thermal decomposition.
- Light Exposure : UV light induces radical-mediated degradation; use amber vials for light-sensitive derivatives .
- Metal Chelation : Metal complexes (e.g., Mn²⁺ in maneb) enhance stability compared to free ligands .
Advanced Research Questions
Q. How do variations in metal-ligand ratios during complex formation affect the catalytic or biological activity of methylenebis-carbamodithioic acid metal complexes?
- Methodological Answer :
- Activity Studies : Test fungicidal efficacy (e.g., against Fusarium spp.) using agar dilution assays. Maneb (Mn²⁺ complex) shows higher activity at a 1:1 metal-ligand ratio compared to Zn²⁺ derivatives .
- Spectroscopic Analysis : Use X-ray absorption spectroscopy (XAS) to correlate metal coordination geometry (e.g., octahedral vs. tetrahedral) with reactivity .
Q. What advanced computational methods are suitable for predicting the reactivity and binding mechanisms of methylenebis-carbamodithioic acid derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Model the electronic structure of dithiocarbamate ligands to predict redox behavior and metal-binding affinities .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., fungal cytochrome P450 enzymes) to identify binding hotspots .
Q. How can conflicting data in the literature regarding the degradation pathways of methylenebis-carbamodithioic acid derivatives be systematically resolved?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁴C-labeled compounds to track degradation products (e.g., ethylene thiourea) in environmental samples .
- Multi-Method Validation : Combine LC-MS/MS, NMR, and kinetic studies to distinguish hydrolysis byproducts from oxidation intermediates .
- Data Table :
| Degradation Condition | Major Byproduct | Detection Method | Reference |
|---|---|---|---|
| pH 3.0, 25°C | Ethylene thiourea | LC-MS/MS | |
| UV Light, pH 7.0 | CS₂ + NH₃ | Headspace GC |
Application-Oriented Questions
Q. What strategies enhance the application of methylenebis-carbamodithioic acid derivatives in polymer chemistry (e.g., crosslinking agents)?
- Methodological Answer :
- Crosslinking Efficiency : Use N,N′-methylenebis(acrylamide) (MBA) as a crosslinker in poly(NIPAM-co-AAc) hydrogels. Optimize MBA concentration (2–5 mol%) to balance mechanical strength and swelling capacity .
- Kinetic Studies : Monitor polymerization rates via rheometry or FTIR to correlate crosslinker density with gelation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
